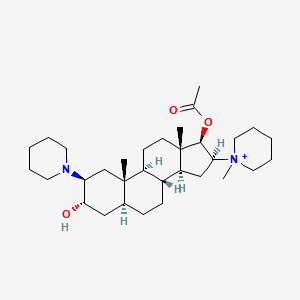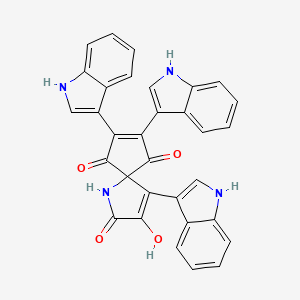
Pityriarubin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pityriarubin B is a natural product found in Malassezia furfur with data available.
Aplicaciones Científicas De Investigación
Inhibition of Respiratory Burst in Human Neutrophils
Pityriarubin B, derived from cultures of the yeast Malassezia furfur, is reported to inhibit respiratory burst in human neutrophils when activated by various agents. This effect is unexpected and highly selective. The release of 5-lipoxygenase products in neutrophils is also inhibited in a dose-dependent manner, suggesting a possible role in the pathophysiology of diseases like pityriasis versicolor (Krämer et al., 2005).
Potential Anti-inflammatory Activity
Pityriarubin B, through its influence on neutrophil activity, might contribute to specific anti-inflammatory responses. This is particularly evident in conditions like pityriasis versicolor, which shows few signs of inflammation despite significant clinical symptoms. The absence of an immune response involving neutrophilic granulocytes, despite high fungal load, might be attributed to factors including pityriarubin B (Wroblewski, Bär, & Mayser, 2005).
Insights into Yeast Metabolism and Biochemical Pathways
Pityriarubin B is part of a group of indole alkaloids produced by yeast species like Malassezia furfur and Candida glabrata. These findings extend our understanding of the biochemical pathways involved in yeast metabolism and suggest a fundamental and ancient evolutionary origin for these pathways (Mayser et al., 2007).
Propiedades
Nombre del producto |
Pityriarubin B |
|---|---|
Fórmula molecular |
C32H20N4O4 |
Peso molecular |
524.5 g/mol |
Nombre IUPAC |
3-hydroxy-4,7,8-tris(1H-indol-3-yl)-1-azaspiro[4.4]nona-3,7-diene-2,6,9-trione |
InChI |
InChI=1S/C32H20N4O4/c37-28-27(21-15-35-24-12-6-3-9-18(21)24)32(36-31(28)40)29(38)25(19-13-33-22-10-4-1-7-16(19)22)26(30(32)39)20-14-34-23-11-5-2-8-17(20)23/h1-15,33-35,37H,(H,36,40) |
Clave InChI |
VAARBHPRZVWJLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)C4(C3=O)C(=C(C(=O)N4)O)C5=CNC6=CC=CC=C65)C7=CNC8=CC=CC=C87 |
Sinónimos |
pityriarubin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



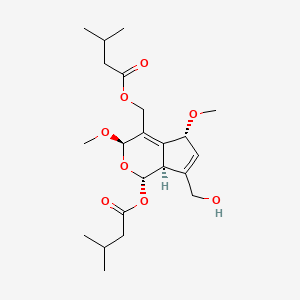
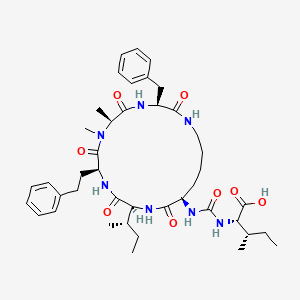
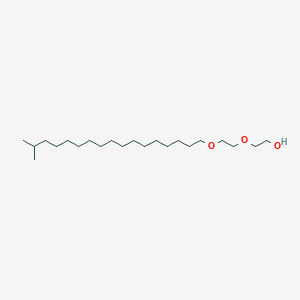
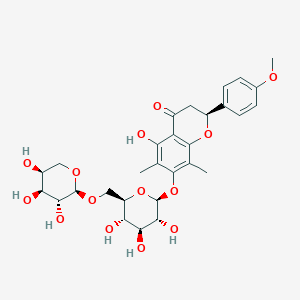

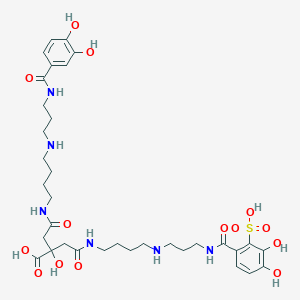
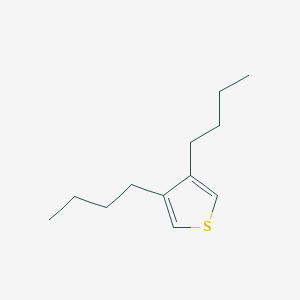
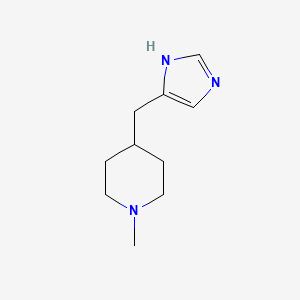
![2-[(1S,2R,9S,12R,13R,15S)-15-[(E)-hex-4-enoyl]-12-[(E)-oct-6-enyl]-4,6,18-trioxo-5,16,17-trioxapentacyclo[7.7.2.01,10.02,13.03,7]octadeca-3(7),10-dien-9-yl]acetic acid](/img/structure/B1250567.png)
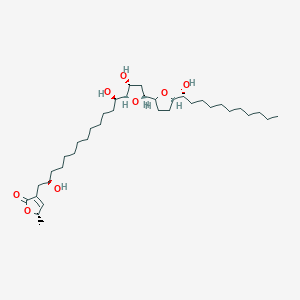
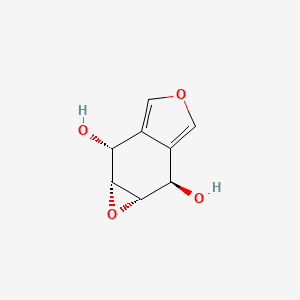
![(2S,4R)-N-[(2S)-1-[benzyl(methyl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-4-hydroxy-1-[1-[4-(2H-tetrazol-5-yl)butyl]indole-3-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1250572.png)
![(3E)-3-{[(4-methyl-5-oxo-2,5-dihydrofuran-2-yl)oxy]methylidene}-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B1250574.png)
